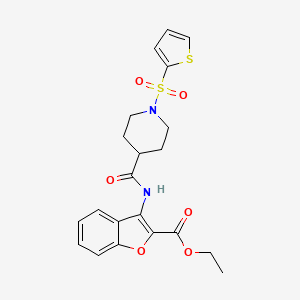
Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N3O5S, with a molecular weight of approximately 429.5 g/mol. The compound features a benzofuran core linked to a piperidine ring substituted with a thiophenesulfonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Thiophenesulfonyl Group : This involves sulfonylation using thiophene-2-sulfonyl chloride.
- Formation of the Carboxamide Group : This is done through amidation reactions where carboxylic acid derivatives react with amines.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compounds demonstrated cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
The anticancer effects are attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds have shown inhibitory activity against PI3K and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis respectively .
- Induction of Apoptosis : Studies indicated that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest at the G1/S phase .
Case Studies
-
Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, including those with thiophene substitutions. The results showed substantial inhibition of cell growth in multiple cancer cell lines, with IC50 values indicating potent activity .
Compound PI3Kα IC50 (nM) VEGFR-2 IC50 (nM) This compound TBD TBD Doxorubicin <10 N/A Sorafenib N/A 34 ± 0.86 - Mechanistic Studies : Further investigations into the mechanism revealed that this compound can significantly alter the expression levels of proteins involved in apoptosis and cell cycle regulation .
Propriétés
IUPAC Name |
ethyl 3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-2-28-21(25)19-18(15-6-3-4-7-16(15)29-19)22-20(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-30-17/h3-8,13-14H,2,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUDXQTTCKQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














